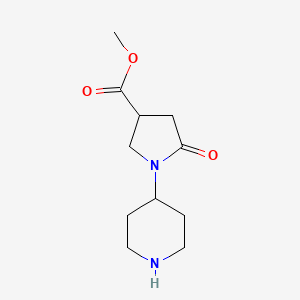
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE typically involves the reaction of 1-piperidin-4-ylpyrrolidine-3-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
化学反応の分析
Types of Reactions
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products can vary but often include substituted esters or amides.
科学的研究の応用
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Limited use, primarily in research and development settings.
作用機序
類似化合物との比較
Similar Compounds
- Methyl 5-Oxo-1-pyrrolidin-3-ylpyrrolidine-3-carboxylate
- Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Uniqueness
METHYL 5-OXO-1-(PIPERIDIN-4-YL)PYRROLIDINE-3-CARBOXYLATE is unique due to its specific piperidine and pyrrolidine ring structures, which confer distinct chemical properties and reactivity compared to similar compounds .
生物活性
Methyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrrolidine ring with a piperidine substituent and a carboxylate group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. typhi | 0.5 | Strong |
| Compound B | B. subtilis | 0.8 | Moderate |
| Methyl 5-Oxo | E. coli | 1.0 | Moderate |
Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. In studies, compounds with similar structures have demonstrated strong inhibitory activity against these enzymes, making them potential candidates for treating conditions like Alzheimer's disease and urinary tract infections .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 2.14 |
| Compound D | Urease | 0.63 |
| Methyl 5-Oxo | AChE | TBD |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death.
- Enzyme Interaction : The structural features allow it to bind effectively to enzyme active sites, inhibiting their function.
Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the synthesis and biological evaluation of piperidine derivatives, including this compound. The results indicated that these compounds exhibited significant antimicrobial and enzyme inhibitory activities, supporting their potential therapeutic applications .
Another research effort focused on the synthesis of similar pyrrolidine derivatives, demonstrating their efficacy against multiple bacterial strains and highlighting their role in drug discovery for infectious diseases .
特性
IUPAC Name |
methyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)8-6-10(14)13(7-8)9-2-4-12-5-3-9/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQLOWGDVLFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















